molecular formula C16H33NO B5956714 6-(cyclooctylamino)-2-methyl-2-heptanol

6-(cyclooctylamino)-2-methyl-2-heptanol

Cat. No.: B5956714
M. Wt: 255.44 g/mol
InChI Key: PQGXKQJOZYJNGB-UHFFFAOYSA-N
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Description

6-(Cyclooctylamino)-2-methyl-2-heptanol is a tertiary alcohol with a cyclooctylamino substituent at the 6-position and a methyl group at the 2-position. Molecular modeling suggests a formula of C₁₅H₂₉NO (molar mass ~239.4 g/mol), though experimental validation is needed .

Properties

IUPAC Name

6-(cyclooctylamino)-2-methylheptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO/c1-14(10-9-13-16(2,3)18)17-15-11-7-5-4-6-8-12-15/h14-15,17-18H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGXKQJOZYJNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)NC1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Functional Groups Molecular Formula Molar Mass (g/mol) Key Structural Features
6-(Cyclooctylamino)-2-methyl-2-heptanol Tertiary alcohol, cyclooctylamino C₁₅H₂₉NO ~239.4 (theoretical) Bulky cyclooctyl group enhances steric hindrance
6-Amino-2-methyl-2-heptanol (CAS 372-66-7) Tertiary alcohol, primary amine C₈H₁₉NO 145.24 Smaller amino group increases polarity
2-Methyl-2-heptanol (CAS 543-49-7) Tertiary alcohol C₇H₁₆O 116.20 Lacks nitrogen substituents
6-Methyl-2-heptanone (CAS 928-68-7) Ketone C₈H₁₆O 128.21 Carbonyl group reduces hydrogen bonding

Key Insights :

  • The cyclooctylamino group in the target compound likely reduces solubility in polar solvents compared to the amino derivative (C₈H₁₉NO) due to increased hydrophobicity .
  • The ketone analog (C₈H₁₆O) lacks hydrogen-bonding capacity, leading to lower boiling points than alcohols .

Thermodynamic and Physical Properties

Vapor Pressure (Pvap) at Elevated Temperatures
Compound Pvap at 538.01 K (kPa) Pvap at 563.74 K (kPa) Pvap at 589.47 K (kPa)
6-Amino-2-methyl-2-heptanol (calculated) 102.04 146.39 202.64
2-Methyl-2-heptanol (estimated) ~50–80 (theoretical) ~100–150 (theoretical) ~200–250 (theoretical)

Analysis :

  • The amino derivative exhibits moderate volatility, with Pvap increasing sharply with temperature due to its polar amine group .
  • The cyclooctylamino analog is expected to have significantly lower vapor pressure due to higher molecular weight and steric effects, though experimental data is lacking.

Separation Efficiency in Distillation Processes

Evidence from simulations of 2-methyl-2-heptanol derivatives (e.g., 2-methoxy-2-methylheptane) shows distinct separation profiles:

  • Distillate: 2-methyl-1-heptene (0.822 mole fraction) dominates, while 2-methyl-2-heptanol remains in trace amounts (0.0005) .
  • Bottom Stream : 2-methoxy-2-methylheptane accumulates (0.948 mole fraction), highlighting the influence of functional groups on boiling points .

Implications for Cyclooctylamino Derivative:

  • The bulky cyclooctylamino group may hinder distillation efficiency, requiring specialized separation techniques compared to smaller analogs.

Stereochemical and Isomeric Considerations

  • The (6S) and (6R) stereoisomers of 6-amino-2-methyl-2-heptanol (CAS 165962-55-0 and 165962-54-9) demonstrate the impact of chirality on physicochemical properties .
  • For the cyclooctylamino derivative, stereochemistry at the 6-position could influence biological activity or crystallization behavior, though this remains unexplored.

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